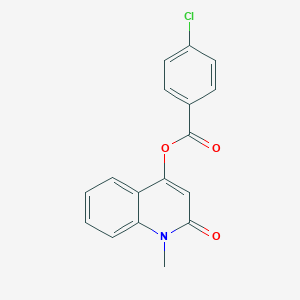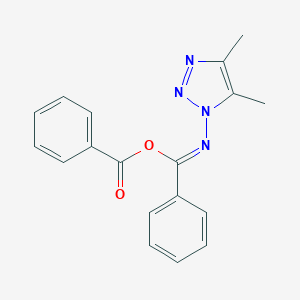
(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate is a chemical compound that belongs to the class of oxan derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. It has also been suggested that the compound inhibits the growth of microorganisms by disrupting the cell membrane or inhibiting key enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and regulate the growth of crops. However, the compound has also been shown to have toxic effects on some normal cells, which limits its potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the compound's toxicity to normal cells and limited solubility in water can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the research of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate. One direction is to investigate its potential as an antitumor agent in combination with other drugs or therapies. Another direction is to explore its potential as a growth regulator for crops in different environmental conditions. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of the compound.
Synthesemethoden
The synthesis of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate involves the reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl acetoacetate in the presence of a base catalyst. The product obtained is then treated with acetic anhydride to yield the final compound. This method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antimicrobial and antifungal properties. In agriculture, it has been tested as a growth regulator for crops. In industry, it has been explored as a potential intermediate for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
18981-63-0 |
|---|---|
Molekularformel |
C13H34O7Si3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(4-acetamido-6-methoxy-2-methyloxan-3-yl) acetate |
InChI |
InChI=1S/C11H19NO5/c1-6-11(17-8(3)14)9(12-7(2)13)5-10(15-4)16-6/h6,9-11H,5H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
SBJRRLJCQHFWCN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC)NC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(CC(O1)OC)NC(=O)C)OC(=O)C |
Andere CAS-Nummern |
67737-59-1 23089-56-7 51869-35-3 |
Synonyme |
1-O-Methyl-3-(acetylamino)-4-O-acetyl-2,3,6-trideoxy-α-L-lyxo-hexopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




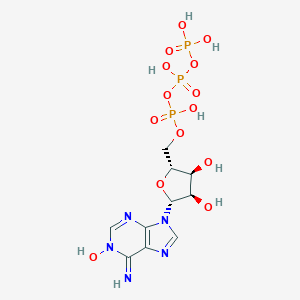
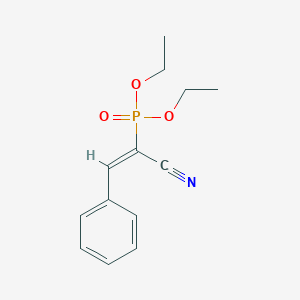

![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
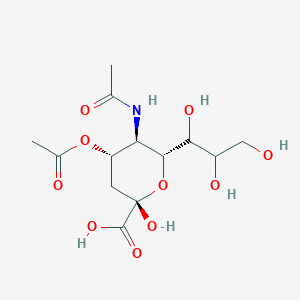
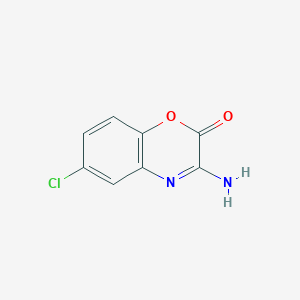

![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
